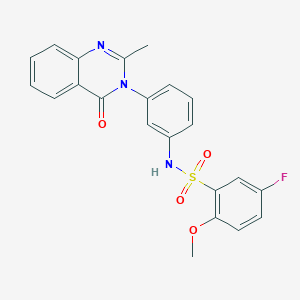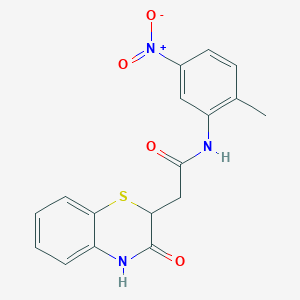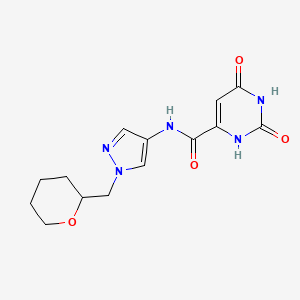
5-fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an intricate chemical compound primarily noted for its potential applications in various scientific fields, including chemistry, biology, medicine, and industrial processes. This compound integrates several functional groups, such as fluorine, methoxy, quinazoline, and sulfonamide, contributing to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step synthetic routes. One common approach starts with the fluorination of 2-methoxybenzenesulfonamide, followed by the introduction of the quinazoline moiety through a series of condensation reactions. Each step requires careful control of reaction conditions, such as temperature, pH, and the presence of catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for cost-efficiency and scalability. The process may employ continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Key factors include the selection of solvents, reagents, and catalysts that are both effective and environmentally sustainable.
化学反応の分析
Types of Reactions
5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction can occur under hydrogenation conditions, often yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas.
Substitution: Halogenation using reagents like chlorine or bromine under various solvent conditions.
Major Products Formed
Oxidation of the sulfonamide group can yield sulfone derivatives.
Reduction reactions may produce amine-modified compounds.
Substitution reactions can result in halogenated derivatives or compounds with additional functional groups, enhancing the compound's reactivity or specificity.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactive sites make it valuable for creating diverse chemical libraries for screening purposes.
Biology
Biologically, it may act as a probe or ligand in biochemical assays, helping to elucidate enzyme functions or signaling pathways. Its unique structure allows for specificity in binding interactions.
Medicine
Medically, compounds like 5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industrial contexts, it might be used in the development of advanced materials or as a catalyst in specialized chemical reactions, owing to its stability and reactivity.
作用機序
The mechanism of action for 5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide often involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the transition state of the enzyme's natural substrate, while the quinazoline moiety may interfere with DNA replication processes.
類似化合物との比較
5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is compared with similar compounds like:
4-Fluoro-2-methoxybenzenesulfonamide: Similar in structure but without the quinazoline moiety, resulting in different biological activity.
5-Fluoro-2-methoxy-N-(3-phenyl)benzenesulfonamide: Lacks the quinazoline structure, which can significantly alter its binding affinity and specificity.
2-Methoxy-N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: Without the fluorine, this compound may have reduced reactivity.
特性
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-14-24-19-9-4-3-8-18(19)22(27)26(14)17-7-5-6-16(13-17)25-31(28,29)21-12-15(23)10-11-20(21)30-2/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHOISLLXNMXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)



![N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2575240.png)
![6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2575242.png)



![6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2575247.png)
![5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2575248.png)
![4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575251.png)
![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2575252.png)
